molecular formula C15H25NO B3269941 1-(1-Adamantyl)-2-(propylamino)ethanone CAS No. 519046-32-3

1-(1-Adamantyl)-2-(propylamino)ethanone

Cat. No.: B3269941
CAS No.: 519046-32-3
M. Wt: 235.36 g/mol
InChI Key: HXUKTXQNIGYMTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Adamantyl)-2-(propylamino)ethanone hydrochloride is a high-purity chemical building block of significant interest in medicinal chemistry research, particularly in the development of novel enzyme inhibitors. Its molecular structure incorporates a bulky, lipophilic adamantyl group, a feature known to positively modulate the therapeutic index of experimental compounds by improving metabolic stability and enhancing fit within hydrophobic enzyme pockets without increasing toxicity . The adamantane moiety is a privileged structure in drug design, featured in several therapeutic agents . Research into adamantyl-containing compounds has identified their potential in several high-value therapeutic areas. Notably, structural analogs and derivatives have been investigated as potent and selective inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . Inhibition of this enzyme is a promising strategy for treating metabolic conditions such as obesity, metabolic syndrome, and type 2 diabetes . Furthermore, various 1-adamantyl derivatives have demonstrated notable antimicrobial and antiviral properties in scientific screenings, highlighting the broad potential of this chemical class in infectious disease research . This product is offered as the hydrochloride salt to improve stability and handling. It is supplied with a documented Certificate of Analysis to ensure batch-to-batch consistency and reliability for your research applications. This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-adamantyl)-2-(propylamino)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO/c1-2-3-16-10-14(17)15-7-11-4-12(8-15)6-13(5-11)9-15/h11-13,16H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUKTXQNIGYMTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC(=O)C12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40386719
Record name 1-(1-adamantyl)-2-(propylamino)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

519046-32-3
Record name 1-(1-adamantyl)-2-(propylamino)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 1 1 Adamantyl 2 Propylamino Ethanone and Analogues

Precursor Synthesis Strategies

The successful synthesis of the target compound relies on the efficient preparation of its key precursors: adamantyl ketone intermediates and the corresponding amines.

Synthesis of Adamantyl Ketone Intermediates (e.g., 1-(1-Adamantyl)-2-bromo-ethanone)

A crucial intermediate for the synthesis of the title compound is the α-halo ketone, 1-(1-adamantyl)-2-bromo-ethanone. This compound serves as an electrophile that can be reacted with a nucleophilic amine. The general synthesis of such adamantyl ethanone (B97240) derivatives often starts from a suitable adamantane (B196018) precursor.

One common route involves the Friedel-Crafts acylation of adamantane with bromoacetyl chloride, though this can be challenging. A more accessible method starts with 1-adamantanecarboxylic acid. The acid can be converted to its acid chloride, 1-adamantanecarbonyl chloride, using reagents like thionyl chloride (SOCl₂). The resulting acid chloride is then reacted with diazomethane (B1218177) to form a diazoketone, which upon treatment with hydrobromic acid (HBr) yields the desired 1-(1-adamantyl)-2-bromo-ethanone.

Alternatively, α-bromination of 1-acetyladamantane is a direct method. 1-Acetyladamantane can be prepared by the Friedel-Crafts acylation of adamantane. The subsequent bromination at the α-position can be achieved using various brominating agents, such as bromine in a suitable solvent or N-bromosuccinimide (NBS).

The compound 1-(1-adamantyl)-2-bromo-ethanone is commercially available from various suppliers, which facilitates its use in further synthetic steps achemblock.com. Its properties are summarized in the table below.

Table 1: Properties of 1-(1-Adamantyl)-2-bromo-ethanone

Property Value
CAS Number 5122-82-7 achemblock.com
Molecular Formula C₁₂H₁₇BrO achemblock.com
Formula Weight 257.17 g/mol achemblock.com
IUPAC Name 1-(adamantan-1-yl)-2-bromoethan-1-one achemblock.com

| Purity | Typically ≥97% achemblock.com |

Preparation of Adamantane-Containing Amines and Amines with Varied Alkyl Chains

The synthesis of primary amines, both those containing an adamantane moiety and simple alkyl chains like propylamine (B44156), is well-established. Propylamine is commercially available and typically used directly.

The synthesis of adamantane-containing amines, such as the well-known antiviral drug amantadine (B194251) (1-aminoadamantane), has been extensively studied. google.com Common methods include:

The Ritter Reaction : This reaction involves treating a tertiary alcohol or alkene, such as 1-adamantanol (B105290), with a nitrile (e.g., acetonitrile) in the presence of a strong acid like sulfuric acid. nih.govnih.gov This forms an N-alkylated amide, which is then hydrolyzed to yield the primary amine. nih.gov For instance, N-(1-adamantyl)-acetamide can be deacetylated to give 1-aminoadamantane. acs.org

The Curtius Rearrangement : This involves the thermal decomposition of an acyl azide, derived from an adamantane carboxylic acid, to an isocyanate, which is then hydrolyzed to the amine. nih.gov

These methods can be adapted to produce a variety of adamantane-containing amines for the synthesis of diverse analogues. researchgate.netmdpi.com

Direct Synthetic Pathways to 1-(1-Adamantyl)-2-(propylamino)ethanone and its Salts

The direct formation of the target compound is typically achieved by combining the adamantyl ketone precursor with the appropriate amine.

Amine Alkylation and Acylation Reactions

The most direct route to this compound is through the N-alkylation of propylamine with 1-(1-adamantyl)-2-bromo-ethanone. wikipedia.org This is a classic nucleophilic aliphatic substitution reaction where the amine's lone pair of electrons attacks the electrophilic carbon atom bearing the bromine atom, displacing the bromide ion. wikipedia.org

Reaction Scheme: Adamantyl-C(=O)-CH₂Br + CH₃CH₂CH₂NH₂ → Adamantyl-C(=O)-CH₂-NH-CH₂CH₂CH₃ + HBr

A base, such as potassium carbonate or triethylamine, is typically added to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product. researchgate.net A significant challenge in amine alkylation is the potential for overalkylation, where the secondary amine product reacts further with the alkyl halide to form a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. masterorganicchemistry.com To favor mono-alkylation, reaction conditions must be carefully controlled, often by using an excess of the primary amine. organic-chemistry.org

The product is typically isolated as its hydrochloride salt to improve stability and handling. bldpharm.com

Condensation Reactions in the Synthesis of Related Adamantyl Ethanone Derivatives

While direct alkylation is common for the title compound, condensation reactions are pivotal in building more complex adamantane derivatives. nih.gov For example, various adamantyl ethanone derivatives have been synthesized by reacting the α-halo ketone precursor with different nucleophiles like phenols or thiols in the presence of a base. researchgate.net

Condensation reactions are also used to construct the adamantane skeleton itself. Cascade reactions involving aldol, Michael, and Dieckmann condensations can form densely substituted adamantane cores in a single step. nih.gov In other examples, adamantane-containing ketones or amines are condensed with other molecules to create more elaborate structures. For instance, adamantylamines can undergo condensation with various aldehydes and ketones to form Schiff bases (imines), which can be further modified or serve as final products. mdpi.com These strategies highlight the versatility of the adamantyl ethanone framework in creating diverse chemical entities. mdpi.comresearchgate.netresearchgate.net

Methodology Optimization for Enhanced Reaction Yields and Purity

Optimizing synthetic protocols is crucial for achieving high yields and purity, especially for potential large-scale production. For adamantane derivatives, several optimization strategies have been reported.

Key areas for optimization in the synthesis of this compound include:

Control of Alkylation: As noted, preventing overalkylation is critical. Using a large excess of the primary amine is a common laboratory-scale solution. organic-chemistry.org Alternative methods for selective mono-alkylation, such as using specific catalysts or protecting groups, can also be employed.

Solvent and Base Selection: The choice of solvent and base can significantly impact reaction rates and selectivity. Aprotic polar solvents often facilitate S_N2 reactions. The selection of a suitable base, such as potassium tert-butoxide, has been shown to dramatically increase yields in related adamantane syntheses. mdpi.com

Purification: The final product is often converted to a crystalline salt, such as the hydrochloride salt, which facilitates purification by recrystallization and enhances the compound's stability. bldpharm.com

Recent research on related adamantane compounds has focused on developing more environmentally friendly and economical processes by reducing the use of toxic reagents and optimizing reaction conditions for scalability. acs.orgmdpi.com

Table 2: Summary of Synthetic Reactions

Reaction Type Precursors Product Key Considerations
Amine Alkylation 1-(1-Adamantyl)-2-bromo-ethanone, Propylamine This compound Control of overalkylation, choice of base and solvent. wikipedia.orgmasterorganicchemistry.com
Ritter Reaction 1-Adamantanol, Acetonitrile (B52724), H₂SO₄ N-(1-Adamantyl)acetamide Intermediate for 1-aminoadamantane synthesis. nih.gov
Condensation Adamantylamine, Aldehyde/Ketone Schiff Base (Imine) Versatile method for creating analogues. mdpi.com

| Formamide Synthesis | 1-Bromoadamantane, Formamide, H₂SO₄ | N-(1-Adamantyl)formamide | High-yield intermediate for 1-aminoadamantane. acs.org |

Derivatization and Structural Modification Approaches

The adamantane scaffold, a rigid and lipophilic cage-like hydrocarbon, serves as a valuable building block in medicinal chemistry and materials science. mdpi.comnih.govresearchgate.net Its unique three-dimensional structure allows for precise spatial orientation of functional groups, influencing the pharmacological and physicochemical properties of the parent molecule. pensoft.netnih.gov The compound this compound represents a platform for extensive chemical modification at three key positions: the amino moiety, the adamantane core, and through the incorporation of the adamantane cage into rigid linkers for creating complex molecular hybrids.

N-Acylation: The reaction of the amino group with carboxylic acids or their derivatives is a fundamental method for creating amide analogues. bath.ac.uk For instance, aminoadamantane derivatives have been successfully conjugated with various Boc-protected amino acids using coupling reagents like 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (B81430) (TBTU) in the presence of 4-(Dimethylamino)pyridine (DMAP). nih.gov This approach allows for the introduction of a wide range of amino acid side chains, offering variability in terms of charge, hydrophobicity, and functionality. The subsequent removal of the Boc protecting group yields the final amine salt. nih.gov Similarly, N-(1-adamantyl)acetamide can be synthesized via the Ritter reaction from adamantane precursors and acetonitrile. google.comresearchgate.net

N-Alkylation and Other Modifications: The nitrogen atom can also be incorporated into different heterocyclic systems or linked to various aryl or alkyl groups. For example, series of adamantyl ethanone pyridyl derivatives have been synthesized by linking a pyridyl ring to an adamantyl ethanone structure through various linkers. researchgate.net Furthermore, a variety of derivatizing reagents that specifically target primary and secondary amines can be employed. Reagents like 1-adamantyl isocyanate can be used to attach the adamantane cage itself to amino acids, creating adamantane-labeled amino acids (ALAAs) for analytical purposes. nih.gov Other reagents, such as those derived from axially chiral biphenyls, have been developed for the derivatization of amino acids, a technique that could be adapted for modifying the amino moiety of adamantane-containing compounds. nih.gov

Modification TypeReagents/MethodResulting MoietyPurpose/Application
N-Acylation (Amide Formation)Boc-amino acids, TBTU, DMAPAmino acid conjugateIntroduce diverse functional side chains, modulate biological activity. nih.gov
N-Acylation (Acetamide Formation)Acetonitrile, strong acid (Ritter Reaction)N-acetyl groupSynthesis of N-(1-adamantyl)acetamide derivatives. google.com
N-Arylation/Heterocycle FormationPyridyl precursors with appropriate linkersPyridyl-containing side chainGenerate analogues with altered electronic and binding properties. researchgate.net
Derivatization1-Adamantyl isocyanate (ADIC)Adamantane-urea linkageAnalytical derivatization of amino acids. nih.gov
DerivatizationChiral derivatizing agents (e.g., (R)-BiAC)Chiral tagEnantioselective separation and analysis. nih.gov

The adamantane cage itself is amenable to functionalization, primarily at its tertiary (bridgehead) carbon atoms, which are more reactive towards radical and cationic intermediates. nih.govwikipedia.org Modifying the core can impact the molecule's lipophilicity, metabolic stability, and ability to interact with biological targets. researchgate.net Key transformations include hydroxylation and halogenation.

Hydroxylation: The introduction of hydroxyl groups into the adamantane nucleus can be achieved through various oxidative methods. A general method involves the use of systems like H₂O-CBr₄ in the presence of metal complexes (e.g., Pd, Ni, Ru) to generate hypohalous acids in situ, which then hydroxylate the bridgehead positions. pleiades.onlineresearchgate.net For instance, the hydroxylation of 1-substituted adamantanes typically yields the corresponding 1-substituted-3-hydroxyadamantane. researchgate.net Biocatalytic methods using microorganisms such as Streptomyces griseoplanus have also been shown to regioselectively produce 1-adamantanol from adamantane. nih.gov The oxidation can also be catalyzed by ruthenium complexes, where the electronic properties of the ligands influence the reaction's efficiency. researchgate.net

Halogenation: Halogen atoms can be introduced onto the adamantane skeleton, providing synthetic handles for further modifications. The direct bromination of adamantane with bromine proceeds via an ionic mechanism to selectively yield 1-bromoadamantane. tandfonline.comrsc.org Chlorination is generally less selective, often yielding a mixture of 1-chloro- and 2-chloroadamantane. tandfonline.com The use of iodine monochloride (ICl) has been found to be a highly efficient method for halogenation, being significantly more reactive than bromine. rsc.org These halogenated adamantanes can serve as precursors for a wide array of derivatives through nucleophilic substitution reactions. energetic-materials.org.cnresearchgate.net

FunctionalizationReagentsPosition of SubstitutionResulting Functional Group
HydroxylationH₂O-CBr₄, Metal catalyst (e.g., Pd, Ru)Bridgehead (tertiary C-H)-OH pleiades.onlineresearchgate.net
HydroxylationStreptomyces griseoplanus cellsBridgehead (C-1)-OH nih.gov
BrominationBr₂Bridgehead (C-1)-Br tandfonline.comrsc.org
ChlorinationIodine monochloride (ICl)Bridgehead (C-1)-Cl rsc.org
Chlorinationt-Butyl chloride, AlCl₃Bridgehead (C-1, C-3)-Cl, -Cl₂ tandfonline.com
Radical AminoalkylationChiral sulfinimines, PhotocatalystBridgehead (tertiary C-H)-CH(R)NH₂ nih.gov

The inherent rigidity and well-defined geometry of the adamantane cage make it an ideal scaffold for the construction of linkers used in molecular hybridization. nih.govnih.govmdpi.com These linkers can connect two or more pharmacophores or functional units, maintaining a specific distance and spatial orientation between them, which is crucial for applications such as developing bivalent ligands or self-assembling nanomaterials. pensoft.netnih.govnih.gov

Synthetic strategies often involve creating bifunctional or polyfunctional adamantane derivatives. mdpi.comnih.gov A common approach is to start with a readily available adamantane derivative, such as 1-adamantanecarboxylic acid or 1-bromoadamantane, and introduce additional functional groups at other bridgehead positions. For example, orthogonally substituted azole-carboxylate adamantane ligands have been synthesized by reacting 1-adamantanecarboxylic acid with various azoles in concentrated sulfuric acid. mdpi.com This reaction proceeds via the formation of an adamantyl carbocation, demonstrating a useful C-H functionalization. mdpi.com

Another strategy involves the four-directional synthesis from adamantane to create tetra-substituted derivatives. researchgate.net For instance, 1,3,5,7-tetrasubstituted adamantanes can be synthesized to serve as scaffolds, presenting three arms for ligand attachment and a fourth for conjugating a reporter or effector molecule. nih.govnih.gov Adamantane-based cross-linkers, such as multifunctional (meth)acrylates, have also been developed for use in polymer science, prized for their thermal stability and low water absorption properties. ooc.co.jp These synthetic approaches enable the creation of diverse molecular architectures where the adamantane unit acts as a robust, non-flexible core. nih.govmdpi.com

Linker/Scaffold TypeStarting Material(s)Synthetic StrategyKey Features
Angle-shaped N,O-ligands1-Adamantanecarboxylic acid, AzolesC-H functionalization in strong acidBifunctional with defined angle between functional groups. mdpi.com
Tripodal ScaffoldsTriphenyladamantaneSequential bromination, radical addition, and functional group conversionsRigid scaffold with three carboxylic acids and one amino group. nih.gov
Tetravalent ScaffoldsAdamantaneMulti-step synthesis via triethynyladamantane intermediateTetrahedrally oriented functional arms. nih.gov
Multifunctional (Meth)acrylate Cross-linkersAdamantane (meth)acrylate precursorsEsterification/synthesis from hydroxylated adamantane derivativesRigid cross-linking for polymers with low water absorption. ooc.co.jp
Adamantane-Monoterpenoid ConjugatesAdamantane-1-carbonyl chloride, Thiosemicarbazide, Monoterpene derivativesMulti-step synthesis involving heterocycle formation (triazole or thiadiazole)Hybrid molecules with a heterocyclic linker core. mdpi.com

Structure Activity Relationship Sar and Molecular Design Principles

Impact of the Adamantane (B196018) Ring on Molecular Recognition and Binding

The adamantane moiety is a cornerstone of the molecule's architecture, significantly influencing its pharmacological profile. This diamondoid hydrocarbon is not merely a passive scaffold but an active contributor to molecular interactions, primarily through its distinct stereochemical and conformational properties. researchgate.netresearchgate.net Its high lipophilicity and rigidity are key features that enhance binding affinity and stability. researchgate.netnih.govmdpi.com

Stereochemical Considerations in Adamantane-Containing Molecules

The adamantane cage possesses a high degree of symmetry (Td), comparable to a perfect tetrahedron. stackexchange.com Unsubstituted adamantane is achiral, with multiple mirror planes and axes of rotation. yale.edu However, the introduction of substituents at its bridgehead (methine) or secondary (methylene) carbons can lead to chirality. yale.eduwikipedia.org For a molecule like 1-(1-Adamantyl)-2-(propylamino)ethanone, where the substituent is attached to a bridgehead carbon, if the rest of the molecule attached to the adamantane cage creates a chiral center or if other substituents were present on the cage, the entire molecule could exhibit stereoisomerism. stackexchange.com

Even in seemingly achiral adamantane derivatives, the molecular environment can induce chirality. For instance, studies on adamantane-1,3-diammonium salts have shown that while they may possess C2v symmetry in solution, they can desymmetrize into a chiral C1-symmetry upon crystallization. acs.org This highlights that the three-dimensional arrangement of adamantane-containing molecules in a binding pocket can be influenced by subtle environmental factors, potentially leading to stereospecific interactions. The introduction of four different substituents at the bridgehead positions of the adamantane core results in chiral molecules, though the specific rotation values are often small. wikipedia.org

Influence of Adamantane Rigidity on Ligand-Target Interactions

The rigidity of the adamantane scaffold is a critical factor in its function in molecular design. Unlike flexible alkyl chains, the adamantane cage does not suffer from a significant entropic penalty upon binding to a target, as it has limited conformational freedom to lose. nih.govresearchgate.net This pre-organization of the ligand can lead to enhanced binding potency and improved selectivity. researchgate.net

This rigidity serves several key purposes:

Optimal Pharmacophore Orientation : The adamantane scaffold acts as a rigid anchor, positioning the associated pharmacophoric groups (like the propylamino and carbonyl groups) in a well-defined spatial orientation. This facilitates a more precise and stronger "induced fit" interaction with the active site of a biological target. researchgate.netnih.gov

Metabolic Stability : The rigid cage structure can physically shield adjacent functional groups from enzymatic degradation, thereby enhancing the metabolic stability and pharmacokinetic profile of the molecule. nih.gov

Studies on various adamantane derivatives have consistently shown that this cage-like structure is adept at binding within hydrophobic pockets of target proteins. nih.gov The inherent rigidity minimizes the possible orientations the molecule can adopt within a binding site, which can be advantageous for understanding binding mechanisms and designing more specific ligands. nih.gov

Role of the Carbonyl and Propylamino Groups in Molecular Interactions

While the adamantane ring serves as the hydrophobic anchor, the carbonyl and propylamino groups are the primary sites for specific polar interactions, such as hydrogen bonding. These functional groups are crucial co-pharmacophores that must be optimized to achieve high potency. nih.gov

Contribution of the Propylamino Substituent to Interaction Properties

The amino group is a fundamental feature of many biologically active adamantane derivatives. nih.gov In this compound, the secondary propylamino group can act as a hydrogen bond donor and, when protonated, as a strong hydrogen bond donor and a point of ionic interaction. nih.gov This capability is critical for anchoring the ligand to specific amino acid residues (like aspartate, serine, or glutamate) in a target's binding site. nih.govmdpi.com

Modifications to the Amino Chain and their Effect on Binding Profiles

The length and structure of the chain connecting the amino group to the adamantane core are critical for optimal positioning within a binding site. Modifications to this linker region can significantly impact the binding profile.

Chain Length and Flexibility : The two-carbon ethanone (B97240) linker in this compound provides a specific spatial distance and degree of flexibility between the bulky adamantane ring and the interactive amino group. Altering this linker can change how the pharmacophores align with their complementary sites on the target protein.

N-Substituents : As mentioned, the substituent on the amino group influences lipophilicity and steric interactions. While small alkyl groups like propyl may be well-tolerated or even beneficial, larger or more polar substituents can alter the binding affinity and selectivity. nih.gov For example, converting the amino group to an acyl derivative often leads to decreased activity, underscoring the importance of the basic amino functionality. pharmacy180.com Research on amino acid conjugates of adamantane derivatives suggests that those with short, non-polar aliphatic residues tend to retain good activity. researchgate.net

Comparative SAR Studies with Related Adamantane Derivatives

The structure-activity relationships of this compound can be contextualized by comparing it to other well-studied adamantane derivatives. The foundational molecules in this class are the antiviral drugs amantadine (B194251) (1-aminoadamantane) and rimantadine (B1662185) (1-(1-adamantyl)ethanamine).

CompoundStructureKey SAR InsightsReference
Amantadine Adamantane-NH₂The primary amino group is crucial for activity. Acts as a weak base. nih.govmdpi.com
Rimantadine Adamantane-CH(CH₃)NH₂The α-methyl group increases lipophilicity compared to amantadine. Racemic mixture is as active as individual isomers. nih.govpharmacy180.com
"2-Rimantadine" 2-Adamantyl-CH(CH₃)NH₂Isomeric position of the substituent on the adamantane cage dramatically affects potency. This 2-substituted analog is more potent than rimantadine. nih.gov
"2-Amantadine" 2-Adamantyl-NH₂Significantly less potent than amantadine, highlighting the importance of the 1-position for substitution in this class. nih.gov
Tromantadine Adamantane-NH-CO-CH₂-O-CH₂CH₂-N(CH₃)₂N-acyl derivatization and extension of the side chain can lead to different therapeutic activities. pharmacy180.com

These comparisons reveal several key principles:

Positional Isomerism is Critical : The point of attachment on the adamantane cage (1-position vs. 2-position) has a profound impact on biological activity. For many targets, substitution at the tertiary bridgehead carbon (the 1-position) is preferred. nih.gov

The Amino Group is a Privileged Pharmacophore : The presence of a basic amino group is a recurring theme for activity in many adamantane series. nih.govpharmacy180.com

Side Chain Modifications Modulate Potency : The addition of small alkyl groups to the side chain, such as the α-methyl group in rimantadine, can enhance activity, likely by improving hydrophobic interactions or optimizing the fit in the binding pocket. nih.gov

Analogues with Varied Amino Substituents (e.g., Isopropylamino)

The nature of the amino substituent in adamantane derivatives plays a critical role in defining their biological activity. While direct SAR studies on this compound are not extensively available in the reviewed literature, broader studies on related adamantane amines provide valuable insights. For instance, in the context of antiviral agents, N-alkyl and N,N-dialkyl derivatives of amantadine (1-aminoadamantane) have been shown to exhibit antiviral activity comparable to the parent compound. pharmacy180.com This suggests that the presence and accessibility of the nitrogen atom are crucial, while the size of the alkyl group can be varied to some extent without losing activity.

The replacement of the amino group with other functionalities such as hydroxyl (OH), sulfhydryl (SH), cyano (CN), or halogens results in inactive compounds, highlighting the essentiality of the amino group for this specific antiviral action. pharmacy180.com Furthermore, while N-acyl derivatives generally show decreased antiviral efficacy, certain modifications, like the glycyl derivative, can retain or even modulate the activity profile. pharmacy180.com

In a different context, the substitution pattern on the amino group of adamantane derivatives can be fine-tuned to achieve selectivity for specific biological targets. For example, in the development of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, which are of interest for metabolic disorders, the amino group is often part of a larger heterocyclic structure or an amide linkage, where its basicity and steric bulk contribute to receptor binding. nih.govnih.gov The compound 1-(1-Adamantyl)-2-(isopropylamino)ethanone, with its secondary amine, represents a specific variation where the isopropyl group provides more steric bulk than a propyl group, which could influence receptor affinity and selectivity. nih.gov

The following table summarizes the general SAR observations for amino-substituted adamantane analogues based on antiviral activity:

Modification Effect on Antiviral Activity Reference
N-Alkyl SubstitutionActivity retained pharmacy180.com
N,N-Dialkyl SubstitutionActivity retained pharmacy180.com
N-Acyl SubstitutionGenerally decreased activity (exceptions exist) pharmacy180.com
Replacement of Amino GroupInactivation pharmacy180.com

This table provides a generalized summary, and specific activities can be highly dependent on the target and the rest of the molecular structure.

Adamantyl Amide Derivatives and their Allosteric Modulation Studies

The replacement of the aminoketone moiety with an amide linkage gives rise to adamantyl amide derivatives, a class of compounds that has been extensively studied for various therapeutic applications, including as allosteric modulators. nih.govresearchgate.netnih.gov Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, causing a conformational change that can enhance (positive allosteric modulator, PAM) or reduce (negative allosteric modulator, NAM) the effect of the endogenous ligand.

A series of adamantyl carboxamide and acetamide (B32628) derivatives have been identified as potent and selective inhibitors of human 11β-HSD1. nih.gov In these compounds, the adamantyl group serves as a hydrophobic anchor, while the amide linker and an attached aromatic ring form a pharmacophore that interacts with the enzyme. nih.gov Optimization of these derivatives, including modifications to the aromatic ring and the length of the carbon tether between the adamantane and amide groups, has led to the discovery of potent inhibitors with IC50 values in the nanomolar range. nih.gov

The synthesis of N-(1-adamantyl)amides can be achieved through various methods, including the Ritter reaction from adamantan-1-ol and nitriles or directly from adamantane. acs.orgnih.gov The structural properties of these amides, such as the potential for out-of-plane distortion of the amide bond due to steric strain from the bulky adamantyl group, can influence their biological activity. nih.gov

The table below presents examples of adamantyl amide derivatives and their studied allosteric modulatory activities.

Compound Class Target Modulatory Effect Reference
Adamantyl carboxamides/acetamides11β-HSD1Inhibition (NAM) nih.gov
Azaindole amidesM1 Muscarinic ReceptorPositive Allosteric Modulator (PAM) nih.govresearchgate.net
Novel amide derivativesNeuronal Nicotinic ReceptorsPositive Allosteric Modulator (PAM) researchgate.net

Exploration of Different Spacers and Linkers in Adamantane Conjugates

Research into adamantane-monoterpenoid conjugates has demonstrated the importance of the linker in developing inhibitors of tyrosyl-DNA phosphodiesterase 1 (TDP1), a target for enhancing cancer chemotherapy. mdpi.comnih.gov In these studies, various linkers, including ester, amide, thioamide, 1,2,4-triazole (B32235), and 1,3,4-thiadiazole (B1197879) cores, have been used to connect the adamantane and monoterpene fragments. mdpi.comnih.gov The results showed that heterocyclic linkers like 1,2,4-triazole and 1,3,4-thiadiazole could produce potent TDP1 inhibitors. mdpi.comnih.gov Interestingly, some of these conjugates exhibited a synergistic effect with the anticancer drug topotecan, even if they were not strong TDP1 inhibitors themselves, suggesting that the linker can contribute to multiple mechanisms of action. nih.gov

In the context of dual drug-polymer conjugates for combination cancer therapy, the choice of linker has been shown to be crucial for optimizing the synergistic effect of the conjugated drugs. nih.gov A study using a xyloglucan (B1166014) polymer carrier to deliver doxorubicin (B1662922) and mitomycin C found that using different types of linkers (a peptide bond for one drug and an amide bond for the other) resulted in better synergistic effects than using the same type of linker for both. nih.gov This highlights the sophisticated role of linkers in controlling drug release and activity.

The design of linkers can also involve "self-immolative" spacers, which are designed to degrade spontaneously and release the active drug once a specific cleavage event has occurred. unimi.it This strategy is particularly useful in the design of antibody-drug conjugates (ADCs) and other targeted drug delivery systems. unimi.it

The following table provides examples of different linkers used in adamantane conjugates and their impact on biological activity.

Linker Type Conjugate System Observed Effect Reference
Heterocyclic (1,2,4-triazole, 1,3,4-thiadiazole)Adamantane-monoterpenoidPotent TDP1 inhibition and synergy with topotecan mdpi.comnih.gov
Amide/Peptide BondsPolymer-drug conjugatesDifferential drug release and synergistic effects nih.gov
Carbamate (B1207046)Drug delivery systemsEnables release of hydroxyl-containing drugs unimi.it
Para-aminobenzyl carbamate (PABC)Antibody-drug conjugatesSelf-immolative spacer for controlled drug release unimi.it

Mechanistic Investigations and Biological Target Identification at a Molecular Level

Elucidation of Molecular Binding Mechanisms with Receptors or Enzymes

The interaction of small molecules with biological macromolecules like receptors and enzymes is fundamental to their pharmacological effect. The adamantane (B196018) moiety, due to its rigid and voluminous structure, can play a significant role in these interactions.

Adamantane derivatives have been identified as inhibitors of various enzymes. researchgate.net For instance, certain adamantyl ethanone (B97240) derivatives have shown potent inhibitory activity against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases. researchgate.net The adamantane group in these inhibitors typically occupies a hydrophobic pocket in the enzyme's active site.

Nicotinamide phosphoribosyltransferase (NAMPT) is another enzyme that has been targeted by small molecules. NAMPT is a key enzyme in the NAD+ salvage pathway, which is crucial for cellular metabolism. researchgate.net While there is no direct evidence of 1-(1-Adamantyl)-2-(propylamino)ethanone acting as a NAMPT inhibitor, the general principle involves a small molecule binding to the enzyme and either competing with the natural substrate or inducing a conformational change that renders the enzyme inactive. beilstein-journals.org Some compounds have also been developed as NAMPT activators, which enhance the enzyme's function and boost NAD+ levels.

A different analogue, 1-(adamantan-1-yl)-2-(1H-imidazol-1-yl)ethanone, has been identified as an inhibitor of Heme Oxygenase-1. This highlights the diverse enzymatic targets that can be modulated by adamantane-containing structures.

Biochemical Pathway Modulation by Adamantane Analogues

The interaction of a compound with its molecular target can lead to the modulation of various intracellular biochemical pathways.

The modulation of enzymes involved in NAD+ metabolism can directly impact intracellular NAD+ levels. Inhibition of NAMPT, for example, can lead to a depletion of NAD+, which in turn can affect ATP production and trigger cell death in cancer cells that are highly dependent on this pathway. beilstein-journals.org The depletion of NAD+ can have widespread consequences as NAD+ is a critical cofactor for numerous enzymes involved in cellular redox reactions and energy metabolism. Severe depletion of NAD+ can lead to a state of energy crisis within the cell, characterized by reduced ATP levels. Conversely, activation of NAMPT can increase cellular NAD+ concentrations.

Adamantane analogues have been shown to modulate specific signaling pathways. For example, some adamantane-linked isothiourea derivatives suppress the inflammatory TLR4-MyD88-NF-κB signaling pathway. This pathway is implicated in various diseases, and its inhibition can have therapeutic benefits. The mechanism of modulation often involves the adamantane derivative binding to a key protein in the pathway, thereby preventing downstream signaling events.

Identification and Characterization of Specific Molecular Targets

While the specific molecular targets of This compound have not been definitively identified in the reviewed literature, research on analogous compounds provides clues to potential targets. A study on a series of adamantyl ethanone derivatives identified them as potent inhibitors of 11β-HSD1. researchgate.net The most active compounds in this series exhibited IC50 values in the nanomolar range.

Table 1: Inhibitory Activity of Selected Adamantyl Ethanone Derivatives against Human 11β-HSD1 researchgate.net

CompoundIC50 (nM)
52 60
62 70
72 50
92 70
103 60
104 60

This table is based on data for different adamantyl ethanone derivatives and does not include this compound.

Further investigation would be required to determine if this compound shares this or other molecular targets. The structural similarity suggests that it could potentially interact with enzymes or receptors that have a binding site accommodating a bulky hydrophobic group coupled with a polar, hydrogen-bonding moiety.

Receptor Binding Studies (e.g., Histamine (B1213489) H3 Receptor Antagonism)

Adamantane-based compounds have been identified as potent antagonists of the histamine H3 receptor (H3R). vu.nl The H3R is a G-protein coupled receptor primarily found in the central nervous system, where it acts as a presynaptic autoreceptor to modulate the release of histamine and other key neurotransmitters. vu.nl Antagonism of this receptor is a strategy for treating various neuropsychiatric and cognitive disorders. vu.nl

Receptor binding assays are crucial for determining the affinity of a ligand for its target. For H3 receptor antagonists, these studies typically involve using radiolabeled ligands, such as [3H]-Nα-methylhistamine, in competitive binding experiments with membranes from rat brain cortex. nih.gov The affinity of a test compound is expressed as a pKi value, which represents the negative logarithm of the inhibition constant (Ki). nih.gov Studies on novel H3 receptor antagonists with structures incorporating alkyl chains and cyclic moieties have shown high affinities, with pKi values often ranging from 7.56 to 8.68. nih.gov

Functional antagonism is further assessed in models such as the electrically stimulated mouse brain cortex slices, where the ability of a compound to counteract the histamine-induced inhibition of neurotransmitter release is measured. nih.gov The potency in these functional assays is typically reported as a pA2 value. nih.gov A strong correlation between the binding affinities (pKi) and functional potencies (pA2) is often observed for these compounds. nih.gov

Enzyme Activity Assays with Isolated Proteins

A significant area of research for adamantyl ethanone derivatives is their activity as enzyme inhibitors. Notably, this class of compounds has been identified as potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.govnih.gov This enzyme is responsible for the intracellular conversion of inactive cortisone (B1669442) to the active glucocorticoid, cortisol. nih.govnih.gov Elevated levels of cortisol are implicated in metabolic syndrome, type 2 diabetes, and obesity, making 11β-HSD1 a key therapeutic target. nih.govnih.gov

Enzyme activity is commonly evaluated using cell-based assays. In a typical setup, Human Embryonic Kidney (HEK293) cells are stably transfected with the gene for human 11β-HSD1. nih.govnih.gov The inhibitory activity of test compounds is then measured by quantifying the conversion of a substrate, often using techniques like scintillation proximity assays (SPA). nih.gov The results are expressed as an IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%. Research has demonstrated that adamantyl ethanone derivatives can exhibit potent inhibition with IC50 values in the low nanomolar range. nih.govnih.gov These compounds generally show high selectivity for 11β-HSD1 over the related 11β-HSD2 isoform. nih.gov

Table 1: 11β-HSD1 Inhibitory Activity of Representative Adamantyl Ethanone Derivatives

Compound Description Linker IC50 (nM) vs Human 11β-HSD1 nih.govnih.gov
Compound A Adamantyl ethanone with substituted benzyl (B1604629) group Ether ~60
Compound B Adamantyl ethanone with substituted phenyl group Ether ~60
Compound C Adamantyl ethanone with pyridyl group Ether 48
Compound D Adamantyl ethanone with pyridyl group Sulfoxide 34

This table is interactive. You can sort and filter the data.

Cellular Component Interaction Analysis (e.g., Protein Binding)

Analyzing the interaction of a compound with its cellular targets is essential for understanding its mechanism of action. For adamantyl ethanone derivatives, the primary interaction identified is the binding to the active site of the 11β-HSD1 enzyme. nih.gov However, various techniques can be employed to characterize such protein-ligand interactions more broadly.

Fluorescence binding assays can determine the binding affinity (expressed as the dissociation constant, Kd) between a protein and a ligand. nih.gov These assays often use a fluorescent probe that binds to the protein, and the displacement of this probe by the test compound is measured. nih.gov Another approach involves separating protein-ligand complexes from free ligands using methods like gel-filtration chromatography, followed by analysis with mass spectrometry to identify the bound molecules. nih.gov

For confirming target engagement within a cellular context, techniques like the Cellular Thermal Shift Assay (CETSA) or targeted proteomics approaches such as the target-activated probe synthesis (TAPS) assay can be used. mdpi.com These methods verify that the compound physically interacts with its intended protein target in living cells. While general techniques for analyzing protein-protein interactions, such as the yeast two-hybrid system, are widely used, direct protein-ligand interaction studies are more relevant for small molecule drugs. nih.gov

Investigation of In Vitro Biological Activity in Research Models (Non-Clinical)

Beyond specific enzyme or receptor interactions, adamantane derivatives have been screened for a wide range of biological activities in various non-clinical, in vitro models. These studies have revealed significant antimicrobial, antiviral, and cytotoxic properties.

The antimicrobial potential of adamantane derivatives has been evaluated against panels of pathogenic microbes. mdpi.com Hydrazide-hydrazone derivatives of 1-adamantane, for instance, have shown notable activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. mdpi.comresearchgate.net The activity is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. mdpi.com

Advanced Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 1-(1-Adamantyl)-2-(propylamino)ethanone, the proton spectrum would exhibit characteristic signals corresponding to the adamantyl cage, the propylamino group, and the methylene (B1212753) bridge. The adamantyl protons typically appear as a set of broad multiplets in the upfield region, approximately between 1.60 and 2.10 ppm. nih.gov The protons of the propyl group would present as a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (CH₂) group, and a triplet for the methylene group attached to the nitrogen. The methylene protons (CH₂) adjacent to the carbonyl group are expected to appear as a singlet in the range of 3.0-3.5 ppm. organicchemistrydata.org The N-H proton of the secondary amine would likely be a broad singlet.

¹³C NMR Spectroscopy maps the carbon skeleton of the molecule. The adamantyl cage itself would show four distinct signals corresponding to the quaternary, methine, and two types of methylene carbons, with typical shifts around 28, 36, 38, and 41 ppm. chemicalbook.com The carbonyl carbon (C=O) is significantly deshielded and would appear as a prominent peak in the downfield region, typically between 208 and 215 ppm. organicchemistrydata.org The carbons of the propylamino group and the methylene bridge would also have characteristic chemical shifts.

A hypothetical ¹H and ¹³C NMR data table for this compound is presented below, based on known values for similar adamantane (B196018) derivatives. nih.govorganicchemistrydata.orgchemicalbook.comorganicchemistrydata.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Adamantyl-CH~2.05 (br s)~38.5
Adamantyl-CH₂ (6C)~1.75 (m)~36.2
Adamantyl-CH₂ (3C)~1.65 (m)~28.1
Adamantyl-C (quat)-~41.0
C=O-~212.0
CO-CH₂-N~3.20 (s)~55.0
N-CH₂-CH₂~2.60 (t)~50.0
CH₂-CH₃~1.50 (sextet)~22.5
CH₃~0.90 (t)~11.5
N-H(broad singlet, variable)-

Note: Predicted values are based on analogous structures and may vary in an actual experimental spectrum. 'br s' denotes a broad singlet, 'm' a multiplet, 't' a triplet, and 's' a singlet.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (GC-MS, ESI-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds. In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. A prominent fragment is the adamantyl cation at m/z 135, resulting from the cleavage of the bond between the adamantyl group and the carbonyl carbon. nih.govnist.gov This is a characteristic fragmentation for 1-substituted adamantanes. nih.gov Another typical fragmentation pathway for ketones is α-cleavage, which in this case would lead to the loss of the propylaminoethyl group. libretexts.orgmiamioh.edu The fragmentation of a related compound, 1-(1-adamantyl)-2-(isopropylamino)ethanone, shows a base peak that can be attributed to the iminium cation formed after alpha-cleavage. nih.gov

Electrospray Ionization (ESI-MS) is a soft ionization technique often used for less volatile or thermally labile compounds, typically generating the protonated molecule [M+H]⁺. This would be the base peak in the ESI-MS spectrum of this compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental composition of the molecule. For C₁₅H₂₅NO, the calculated exact mass would be compared to the experimentally determined mass to confirm the molecular formula.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z Proposed Fragment Significance
235[M]⁺Molecular Ion
236[M+H]⁺Protonated Molecule (in ESI-MS)
135[C₁₀H₁₅]⁺Adamantyl cation, characteristic of the adamantane moiety. nih.govnist.gov
100[CH₂(CH₂)₂NHCH₂CO]⁺Result of cleavage at the adamantyl-carbonyl bond.
86[CH₃(CH₂)₂NH=CH₂]⁺Iminium ion from α-cleavage, often a stable and abundant fragment. libretexts.org

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy of this compound would show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1700-1725 cm⁻¹. nist.gov The N-H stretching vibration of the secondary amine would appear as a moderate band around 3300-3500 cm⁻¹. nist.gov The C-H stretching vibrations of the adamantyl and propyl groups would be observed in the 2850-3000 cm⁻¹ region.

Raman Spectroscopy is complementary to IR spectroscopy. The adamantane cage vibrations are often more prominent in the Raman spectrum. researchgate.netchemicalbook.com The C=O stretch is also Raman active. Low-frequency Raman spectroscopy can provide information about the lattice vibrations and crystalline structure of the solid material. spectroscopyonline.com

Table 3: Key Vibrational Spectroscopy Bands for this compound

Functional Group Predicted IR Absorption (cm⁻¹) Predicted Raman Shift (cm⁻¹)
N-H Stretch3300-3500 (medium) nist.govWeak
C-H Stretch (Adamantyl, Propyl)2850-3000 (strong)Strong
C=O Stretch1700-1725 (strong) nist.govMedium-Strong
N-H Bend1550-1650 (variable)Weak
C-N Stretch1020-1250 (medium)Weak
Adamantane Cage VibrationsVarious "fingerprint" bandsProminent bands researchgate.net

Chromatographic Methods for Purity Assessment and Separation (HPLC, GC)

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for its separation from reaction byproducts or starting materials.

High-Performance Liquid Chromatography (HPLC) , particularly in the reversed-phase mode (RP-HPLC), is a versatile method for the analysis of adamantane derivatives. researchgate.net Using a C18 column and a mobile phase typically consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, this compound can be separated from more polar or less polar impurities. The retention time is influenced by the hydrophobic adamantyl group and the polar amino and keto groups. researchgate.net

Gas Chromatography (GC) , as mentioned in the context of GC-MS, can be used to assess the purity of volatile and thermally stable compounds. spectrabase.com The retention time in GC is dependent on the compound's boiling point and its interaction with the stationary phase of the column. For adamantane derivatives, non-polar columns are often employed. nist.gov

The choice between HPLC and GC would depend on the compound's volatility and thermal stability. For a compound like this compound, both techniques could potentially be applicable.

Table 4: Chromatographic Methods for Analysis of this compound

Technique Typical Stationary Phase Typical Mobile/Carrier Phase Detection Method
HPLCC18 (Reversed-Phase) researchgate.netAcetonitrile/Water or Methanol/Water gradientUV-Vis, MS
GCNon-polar (e.g., polysiloxane) nist.govInert gas (e.g., Helium, Nitrogen)Flame Ionization (FID), MS

Elemental Analysis for Empirical Formula Determination

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to determine the empirical formula, which can then be compared with the molecular formula obtained from mass spectrometry. For this compound, with the molecular formula C₁₅H₂₅NO, the theoretical elemental composition can be calculated. An experimental result that closely matches these theoretical values provides strong evidence for the compound's composition and purity. researchgate.net

Table 5: Theoretical Elemental Analysis for C₁₅H₂₅NO

Element Atomic Mass Number of Atoms Total Mass Percentage
Carbon (C)12.01115180.16576.54%
Hydrogen (H)1.0082525.20010.71%
Nitrogen (N)14.007114.0075.95%
Oxygen (O)15.999115.9996.80%
Total 235.371 100.00%

Computational and Theoretical Studies of 1 1 Adamantyl 2 Propylamino Ethanone

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of drug design, it is used to forecast the binding mode and affinity of a ligand, such as an adamantane (B196018) derivative, within the active site of a target protein. nih.gov This technique is crucial for understanding the structural basis of a compound's biological activity and for structure-based drug design.

Research on various adamantane derivatives has demonstrated the utility of molecular docking in elucidating their mechanism of action. For instance, docking studies have been performed on adamantane-based compounds targeting a range of proteins, including viral proteins, enzymes, and receptors. A study on adamantane-linked hydrazine-1-carbothioamide derivatives as potential urease inhibitors used molecular docking to reveal key interactions within the enzyme's active site. mdpi.com These analyses identified crucial hydrogen bonds and hydrophobic contacts that stabilize the ligand-protein complex, which is essential for inhibitory activity. mdpi.com Similarly, in the search for antivirals, molecular docking simulations were employed to screen adamantane derivatives against the E-protein ion channel of SARS-CoV-2, identifying compounds with high binding affinity. acs.org

In another study, novel adamantane-based compounds were designed and evaluated as sigma-2 (σ2) receptor ligands. nih.gov Molecular docking helped to understand the binding orientation within the receptor's pharmacophore, taking advantage of the adamantane's rigidity to minimize the number of possible binding poses. nih.gov The insights gained from these docking studies are fundamental for the rational design of more potent and selective adamantane derivatives.

Adamantane Derivative ClassProtein TargetKey Findings from DockingReference
Hydrazine-1-carbothioamidesUreaseIdentified key hydrogen bonds with active site residues (Asp 730, Met 746) and hydrophobic interactions contributing to inhibition. mdpi.com
General Adamantane DerivativesSARS-CoV-2 E-proteinScreened a library of 204 adamantane derivatives to identify those with the highest docking scores against the viroporin channel. acs.org
2-(Adamantan-1-ylamino)thiazol-4(5H)-ones11β-HSD1Binding energies from docking simulations correlated well with experimental IC50 values, confirming the binding mode. nih.gov
Adamantyl-1,3,4-oxadiazolesAurora-A kinaseProbed the binding interactions of synthesized compounds within the kinase's active site to explain observed inhibitory activity. researchgate.net
Resin acid conjugatesTyrosyl-DNA Phosphodiesterase 1 (TDP1)Predicted that adamantane derivatives bind to the TDP1 covalent intermediate, forming a hydrogen bond with Ser463 and hydrophobic contacts. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to analyze the physical movements of atoms and molecules over time. In drug discovery, MD simulations complement molecular docking by providing a dynamic view of the ligand-protein complex, assessing its stability and conformational changes in a simulated physiological environment. frontiersin.orgnih.gov

For adamantane derivatives, MD simulations have been used to validate docking poses and to ensure the stability of the predicted interactions. A study on diaza-adamantane derivatives as potential MAPKERK inhibitors performed 100-nanosecond MD simulations on the protein-ligand complex. frontiersin.orgnih.gov The stability of the complex was evaluated by monitoring the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. A stable RMSD value indicates that the ligand remains securely bound in the active site, reinforcing the credibility of the docking results. frontiersin.org

MD simulations are also employed to study the conformational landscape of flexible molecules and the dynamic behavior of the protein upon ligand binding. For adamantane-based scaffolds, which are inherently rigid, MD simulations are particularly useful for analyzing the dynamics of the protein's binding pocket and the stability of the non-covalent interactions (like hydrogen bonds and hydrophobic contacts) that are crucial for binding affinity. nih.gov Furthermore, advanced MD simulations can be used to investigate complex processes such as ligand entry and exit from the binding site or allosteric effects.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of molecules. nih.gov These methods are used to calculate a wide range of molecular properties, such as molecular orbital energies (HOMO/LUMO), electrostatic potential, charge distribution, and bond energies. nih.govresearchgate.net This information is invaluable for predicting a molecule's reactivity and its potential to interact with biological targets.

For adamantane derivatives, DFT calculations have been applied to investigate their conformational preferences and electronic properties. nih.govresearchgate.net For example, in a study of adamantane derivatives as potential retinoid X receptor (RARγ) modulators, DFT computations were used to determine the spatial arrangement of the adamantyl group relative to the aromatic scaffold, which was found to be critical for its binding mode. nih.gov

DFT is also used to elucidate reaction mechanisms and to calculate spectroscopic properties. In a study of diaza-adamantane derivatives, DFT investigations using the B3LYP/6–31++G(d,p) basis set were conducted to understand the conformation of protein-ligand interactions. frontiersin.orgnih.gov By calculating the distribution of electron density and identifying regions of high or low electrostatic potential, DFT can highlight the parts of the molecule most likely to engage in electrostatic interactions, hydrogen bonding, or other non-covalent interactions, thus complementing the insights from molecular docking and MD simulations. nih.gov

Study FocusComputational MethodKey Insights GainedReference
Conformation of adamantyl groupsDFTDetermined the orientation of the adamantyl group relative to an aromatic scaffold, influencing receptor binding. nih.gov
Protein-ligand interaction conformationDFT (B3LYP/6–31++G(d,p))Investigated the conformation of diaza-adamantane ligands to better understand their interactions with the target protein. frontiersin.orgnih.gov
Vibrational analysis and structure elucidationDFTUsed to investigate the structure of polyarsenic compounds containing adamantane-like structures. wikipedia.org
Tautomerization mechanisms and electronic spectraDFT (M06-2X and B3LYP)Studied tautomerism, reaction barriers, and electronic properties to predict stability and reactivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net The goal of QSAR is to develop a predictive model that can be used to estimate the activity of newly designed, untested molecules, thereby guiding the optimization of lead compounds and prioritizing synthesis efforts. nih.gov

A QSAR model is built by calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various aspects of the molecule's physicochemical properties, such as lipophilicity (logP), electronic properties, and topology. researchgate.net A statistical method, like Multiple Linear Regression (MLR) or machine learning algorithms, is then used to correlate these descriptors with the measured biological activity (e.g., IC50 values). nih.gov

In the field of adamantane research, 3D-QSAR studies have been conducted on aminoadamantane analogues to understand the molecular requirements for their antiviral activity. mdpi.com These models provide a three-dimensional map illustrating which regions of the molecule should be modified to enhance or decrease activity. For example, a QSAR model might indicate that increasing steric bulk in one region or placing an electron-withdrawing group in another would lead to higher potency. researchgate.netmdpi.com The predictive power of QSAR models is rigorously tested through internal and external validation to ensure their reliability for screening new compounds. nih.govresearchgate.net

Cheminformatics and Virtual Screening Applications in Adamantane Research

Cheminformatics encompasses the use of computational methods to analyze and manage large collections of chemical data. It plays a central role in modern drug discovery, particularly in the context of virtual screening, which involves the computational screening of large libraries of compounds to identify potential drug candidates. csmres.co.uk

The adamantane scaffold is frequently included in compound libraries used for virtual screening campaigns due to its favorable drug-like properties. acs.org In a typical virtual screening workflow, a library of thousands or even millions of compounds is computationally "docked" into the active site of a biological target. csmres.co.uk The compounds are then ranked based on their predicted binding affinity (docking score), and the top-ranking hits are selected for experimental testing. acs.org

Cheminformatics tools are essential throughout this process. They are used to prepare and filter the compound libraries, ensuring that the molecules have desirable physicochemical properties (e.g., adhering to Lipinski's rule of five). frontiersin.org Following the screening, cheminformatics approaches are used to cluster the hits based on structural similarity, helping to identify common scaffolds and understand structure-activity relationships. csmres.co.uk This integrated approach of virtual screening and cheminformatics significantly accelerates the early phase of drug discovery by efficiently exploring vast chemical spaces to find novel adamantane-based molecules with therapeutic potential. frontiersin.orgresearchgate.net

Future Research Directions for 1 1 Adamantyl 2 Propylamino Ethanone and Its Analogues

Exploration of Novel Synthetic Methodologies for Diversification

A primary objective for future research is the development of novel and efficient synthetic routes to generate a diverse library of 1-(1-Adamantyl)-2-(propylamino)ethanone analogues. The ability to systematically modify the core structure is crucial for establishing robust structure-activity relationships (SAR).

Future synthetic explorations should focus on:

Efficient Condensation Reactions: Building upon facile condensation protocols used for other adamantane (B196018) amines, new methods can be developed to react various aldehydes and ketones with the core structure, yielding a wide array of Schiff bases or related derivatives. mdpi.comnih.gov

Framework Construction and Modification: Advanced strategies that involve the construction or rearrangement of the adamantane framework itself could lead to novel 1,2-disubstituted scaffolds with unique three-dimensional conformations. researchgate.net

Single-Step and Greener Syntheses: Research into single-step reactions, which reduce labor costs and avoid the use of highly toxic reagents, presents a significant avenue for improvement. mdpi.com For example, developing a one-pot synthesis from readily available adamantane precursors could streamline the production of analogues for screening.

Functional Group Interconversion: Methodologies for modifying the propylamino and ketone moieties will be essential. This includes N-alkylation to introduce different alkyl or aryl groups, reduction of the ketone to an alcohol, and conversion to other functional groups like hydrazones or esters, thereby expanding the chemical space for biological testing. mdpi.comnih.gov

Synthetic StrategyObjectivePotential Outcome
Facile CondensationRapid generation of Schiff base librariesBroad initial SAR data
Framework RearrangementCreation of novel polycyclic scaffoldsAccess to unique chemical space
Single-Step SynthesisImproved efficiency and safetyScalable production of lead compounds
N-Alkylation/ArylationModification of the amino groupFine-tuning of receptor interactions

Identification and Validation of Additional Biological Targets

While the complete biological profile of this compound is still under investigation, the broader class of adamantane derivatives has been shown to interact with a wide range of biological targets. mdpi.comnih.gov A key future direction is to systematically screen this compound and its analogues to identify and validate new molecular targets.

Promising areas for investigation include:

Central Nervous System (CNS) Receptors: Adamantane derivatives are well-known for their activity on CNS targets. nih.gov Future studies should include screening against NMDA receptors, sigma receptors (specifically the sigma-2 subtype), AMPA channels, and the GABAergic system to explore potential applications in neurodegenerative disorders. publish.csiro.aunih.govresearchgate.netnih.gov

Enzyme Inhibition: Many drugs function by inhibiting specific enzymes. Screening against kinases, such as Cyclin-Dependent Kinases (CDKs), and other enzyme classes like dipeptidyl peptidase-4 (DPP-4) could reveal novel therapeutic avenues in oncology or metabolic diseases. nih.govmdpi.com

Antiviral Targets: Given the history of aminoadamantanes as antiviral agents, particularly against the M2 ion channel of the Influenza A virus, it is crucial to evaluate this compound and its analogues for activity against a panel of viruses, including emergent strains. nih.govmdpi.com

Network Pharmacology: Employing computational network pharmacology can help predict potential biological targets based on the compound's structure, providing a rational basis for prioritizing experimental validation. researchgate.net

Potential Target ClassSpecific ExamplesTherapeutic Area
CNS ReceptorsNMDA Receptor, Sigma-2 ReceptorNeurodegenerative Diseases
EnzymesCyclin-Dependent Kinases (CDKs)Oncology
Viral ProteinsM2 Ion Channel (Influenza A)Infectious Diseases
Other ReceptorsCannabinoid ReceptorsVarious

Advanced Computational Modeling for Predictive Research

Computer-aided drug discovery (CADD) is an indispensable tool for accelerating the research process and reducing costs. beilstein-journals.org Applying advanced computational modeling to this compound will be critical for guiding synthetic efforts and understanding its mechanism of action at a molecular level.

Future computational research should leverage:

Molecular Docking and Dynamics: Once potential biological targets are identified, molecular docking and molecular dynamics (MD) simulations can predict the binding modes, affinity, and stability of the compound-target complex. researchgate.netnih.gov This provides insights into the key interactions that drive biological activity.

Quantitative Structure-Activity Relationship (QSAR): As a library of analogues is synthesized and tested, 3D-QSAR models can be built to correlate specific structural features with biological activity. nih.gov These models are invaluable for predicting the activity of virtual compounds and prioritizing the synthesis of the most promising candidates.

ADME-T Prediction: In the early stages of discovery, computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T) properties of analogues. nih.gov This helps in identifying candidates with favorable pharmacokinetic profiles and a lower likelihood of failure in later developmental stages.

Homology Modeling: For biological targets where an experimental 3D structure is unavailable, homology modeling can be used to generate a reliable structural model based on the sequence of evolutionarily related proteins, enabling structure-based design efforts. beilstein-journals.org

Computational MethodApplicationResearch Goal
Molecular DockingPredict binding pose and affinityIdentify key ligand-receptor interactions
MD SimulationsAssess stability of the bound complexUnderstand dynamic behavior of the interaction
3D-QSARCorrelate structure with activityGuide the design of more potent analogues
ADME-T PredictionForecast pharmacokinetic propertiesSelect candidates with drug-like characteristics

Development of the Compound as a Molecular Probe for Biochemical Pathways

The rigid and well-defined structure of the adamantane scaffold makes it an excellent foundation for the development of molecular probes. arxiv.org Transforming this compound into a chemical tool could facilitate the study of complex biochemical pathways associated with its biological targets.

This can be achieved through:

Conjugation with Reporter Groups: The synthesis of analogues where a reporter group—such as a fluorophore, a biotin tag, or a chemiluminescent moiety—is attached to the core structure. arxiv.orgacs.org The adamantane cage itself can act as a steric shield, preventing the self-quenching of attached fluorophores. arxiv.org

Bioimaging Applications: Fluorescently labeled versions of the compound could be used in cellular imaging studies to visualize the subcellular localization of its biological target in real-time. Aza-adamantane based systems have been previously studied for their charge-transfer properties, which can be exploited in the design of fluorescent probes. researchgate.net

Affinity-Based Proteomics: Analogues functionalized with a photoreactive group and an affinity tag (e.g., biotin) could be used to identify the direct binding partners of the compound in complex biological samples, helping to validate targets and uncover off-target effects.

Integration with High-Throughput Screening for Structure-Guided Discovery

To efficiently analyze a large and diverse library of this compound analogues, integration with high-throughput screening (HTS) platforms is essential. HTS allows for the rapid testing of thousands of compounds, generating the vast datasets needed for robust SAR and lead optimization. nih.gov

Future work should focus on:

Assay Development: Creating and validating robust and miniaturized biochemical or cell-based assays suitable for an HTS format (e.g., 384- or 1536-well plates). These assays would measure the compound's effect on a specific, validated biological target.

Smart Screening Campaigns: Utilizing an iterative screening approach where initial hits from a diverse library are used to inform the selection or rapid synthesis of more focused, second-generation libraries for subsequent screening rounds. enamine.net This "smart screening" approach maximizes the efficiency of hit-to-lead development.

Virtual HTS: Employing structure-based or ligand-based computational models to screen massive virtual libraries of potential analogues. beilstein-journals.org The top-scoring virtual hits can then be prioritized for synthesis and experimental testing, focusing resources on the most promising chemical matter.

By systematically pursuing these future research directions, the scientific community can fully elucidate the therapeutic potential of this compound, paving the way for the development of novel agents for a range of diseases.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 1-(1-Adamantyl)-2-(propylamino)ethanone, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 1-(1-Adamantyl)-2-bromoethanone () with propylamine under reflux in anhydrous THF yields the target compound. Optimizing solvent polarity (e.g., THF vs. DMF) and temperature (60–80°C) improves yield (60–75%) and minimizes byproducts like adamantyl ketone hydrolysis. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. How is the structural integrity of this compound validated in experimental settings?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for structural confirmation. For adamantyl derivatives, SHELX programs (e.g., SHELXL97) refine crystallographic data, resolving bond angles (e.g., C–C–C angles: 108.7–110.6°) and hydrogen-bonding networks (e.g., N–H⋯N interactions at 2.946–2.997 Å) (). Complementary techniques include 1H^1 \text{H}/13C^{13} \text{C} NMR (e.g., adamantyl protons at δ 1.6–2.1 ppm) and FT-IR (C=O stretch at ~1680 cm1^{-1}) .

Q. What biological screening methods are suitable for assessing the pharmacological potential of this compound?

  • Methodological Answer : In vitro assays targeting kinase inhibition (e.g., CDK2/Cyclin A) use ATP-binding competition studies with 3H^3 \text{H}-labeled ATP. For adamantyl derivatives, IC50_{50} values are determined via fluorescence polarization (). Cell viability assays (MTT or resazurin) assess cytotoxicity, while molecular docking (AutoDock Vina) predicts binding affinity to hydrophobic pockets in target proteins .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data refinement for adamantyl-containing compounds?

  • Methodological Answer : Discrepancies in R-factors (e.g., R1>0.05R_1 > 0.05) often arise from disorder in the adamantyl cage. Use twin refinement (SHELXL) and multi-scan absorption corrections (Xcalibur) for high-symmetry space groups (e.g., P21/cP2_1/c). For severe twinning, consider pseudo-merohedral twinning laws and integrate data with a 0.06 mm1^{-1} absorption coefficient (). Validate with Hirshfeld surface analysis to confirm intermolecular interactions .

Q. What computational strategies improve the accuracy of molecular dynamics (MD) simulations for adamantyl derivatives?

  • Methodological Answer : Parameterize the adamantyl group using density functional theory (DFT) at the B3LYP/6-31G(d) level to derive partial charges and torsional potentials. In MD simulations (AMBER or CHARMM), apply a 2-fs time step and periodic boundary conditions. Use the MM-PBSA method to calculate binding free energies, accounting for adamantyl’s rigidity and hydrophobic effects ( ).

Q. How should conflicting spectral data (e.g., 13C^{13} \text{C} NMR vs. XRD) be reconciled for this compound?

  • Methodological Answer : Discrepancies between solid-state (XRD) and solution-phase (NMR) data often arise from conformational flexibility. Perform variable-temperature 13C^{13} \text{C} NMR (VT-NMR) to detect dynamic processes (e.g., adamantyl ring puckering). Cross-validate with solid-state NMR or DFT-optimized gas-phase structures (Gaussian 16) to identify dominant conformers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Adamantyl)-2-(propylamino)ethanone
Reactant of Route 2
Reactant of Route 2
1-(1-Adamantyl)-2-(propylamino)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.